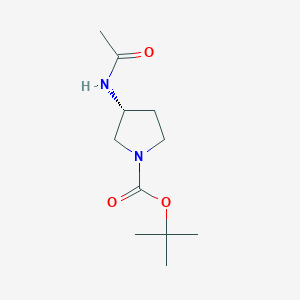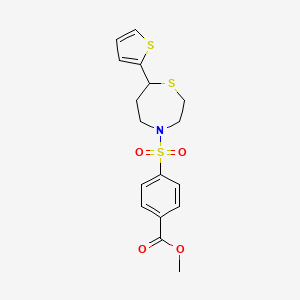![molecular formula C10H13NO4S B2699224 2-[(Propylsulfonyl)amino]benzoic Acid CAS No. 926211-35-0](/img/structure/B2699224.png)
2-[(Propylsulfonyl)amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Propylsulfonyl)amino]benzoic Acid” is also known as “2-(propane-1-sulfonamido)benzoic acid”. It has a molecular weight of 243.28 and its IUPAC name is 2-[(propylsulfonyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-[(Propylsulfonyl)amino]benzoic Acid” can be represented by the InChI code: 1S/C10H13NO4S/c1-2-7-16(14,15)11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . A study on 2-amino benzoic acid derivatives indicated that multi-target models were effective in describing the antimicrobial activity as well as the effect of structural parameters viz. LUMO, 3 χ v and W on antimicrobial activity .
Physical And Chemical Properties Analysis
“2-[(Propylsulfonyl)amino]benzoic Acid” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
2-[(Propylsulfonyl)amino]benzoic acid, as part of the broader class of sulfonylamino benzoic acids, may contribute to the understanding of antioxidant capacity assays such as the ABTS/PP decolorization assay. This assay, which measures antioxidant capacity, involves two principal reaction pathways: coupling adduct formation with ABTS•+ and oxidation without coupling. The role of compounds like 2-[(Propylsulfonyl)amino]benzoic acid in these pathways can elucidate the specificity and relevance of oxidation products in antioxidant capacity, contributing to the assessment and comparison of antioxidants in various systems (Ilyasov et al., 2020).
Degradation Pathways of Nitisinone
The study of nitisinone, a compound related to 2-[(Propylsulfonyl)amino]benzoic acid by virtue of its sulfonylamino benzoic acid structure, highlights the importance of understanding the stability and degradation pathways of such compounds. Nitisinone's degradation under various conditions has been mapped, revealing stable degradation products that could inform the stability and environmental fate of related compounds, including 2-[(Propylsulfonyl)amino]benzoic acid (Barchańska et al., 2019).
Regulation of Gut Functions
Benzoic acid derivatives, including 2-[(Propylsulfonyl)amino]benzoic acid, might play a role in regulating gut functions. Studies on benzoic acid have shown its ability to improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. These findings suggest that 2-[(Propylsulfonyl)amino]benzoic acid and similar compounds could be explored for their potential to enhance gut health (Mao et al., 2019).
Sultone-Based Pharmacological Potential
The exploration of sultones, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, for their synthetic and pharmacological potential highlights a pathway for the development of new molecular systems with attractive pharmacological properties. By extension, the study of 2-[(Propylsulfonyl)amino]benzoic acid in similar contexts could unveil novel therapeutic agents, showcasing the versatility and potential of sulfonylamino benzoic acids in drug development (Hryhoriv et al., 2021).
Safety and Hazards
将来の方向性
A review on the biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives suggests that green, environmentally friendly, and sustainable biosynthesis methods are gradually being favored by researchers . This could potentially apply to “2-[(Propylsulfonyl)amino]benzoic Acid” as well.
作用機序
Target of Action
Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .
Mode of Action
It’s worth noting that aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
It can be inferred from similar compounds that it may affect the folic acid synthesis pathway .
Result of Action
Similar compounds such as aminosalicylic acid have been found to have bacteriostatic effects against mycobacterium tuberculosis .
特性
IUPAC Name |
2-(propylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXKFOGSUASBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propane-1-sulfonamido)benzoic acid | |
CAS RN |
926211-35-0 |
Source


|
| Record name | 2-(propane-1-sulfonamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2699151.png)
![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)
![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)

![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)